

An In-depth Technical Guide to the Antidepressant Agent Fluoxetine

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Compound of Interest

Compound Name: Antidepressant agent 5

Cat. No.: B15138336

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This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of fluoxetine, a widely studied antidepressant agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) belonging to the phenylpropylamine class of compounds. Its chemical structure is characterized by a trifluoromethylphenoxy group attached to a phenylpropylamine backbone. The antidepressant drug is a racemic mixture of (R)- and (S)-fluoxetine.^[1]

Table 1: Chemical Identification of Fluoxetine

Identifier	Value
IUPAC Name	(±)-N-Methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine[2]
SMILES	<chem>C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F</chem>
InChI	InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3[3]
CAS Number	54910-89-3[4]
Molecular Formula	C17H18F3NO[4]

Physicochemical Properties

Fluoxetine hydrochloride is a white to off-white crystalline solid.[5] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Fluoxetine

Property	Value
Molecular Weight	309.33 g/mol [4]
Melting Point	158 °C
Solubility	14 mg/mL in water (for hydrochloride salt)[5]
LogP	4.05
pKa	10.05 (Predicted)[6]

Pharmacological Properties

Fluoxetine's primary mechanism of action is the selective inhibition of serotonin (5-HT) reuptake by presynaptic neurons.[7][8] This action leads to an increased concentration of

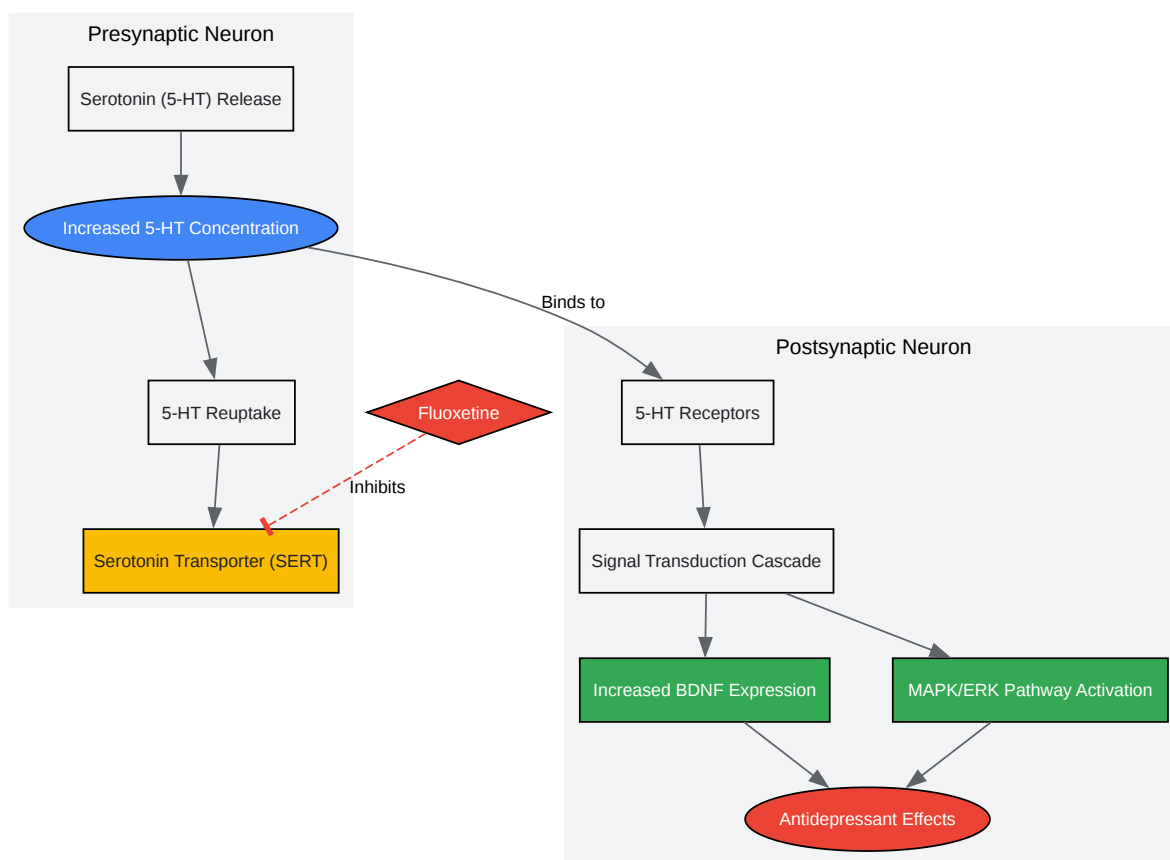
serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2]

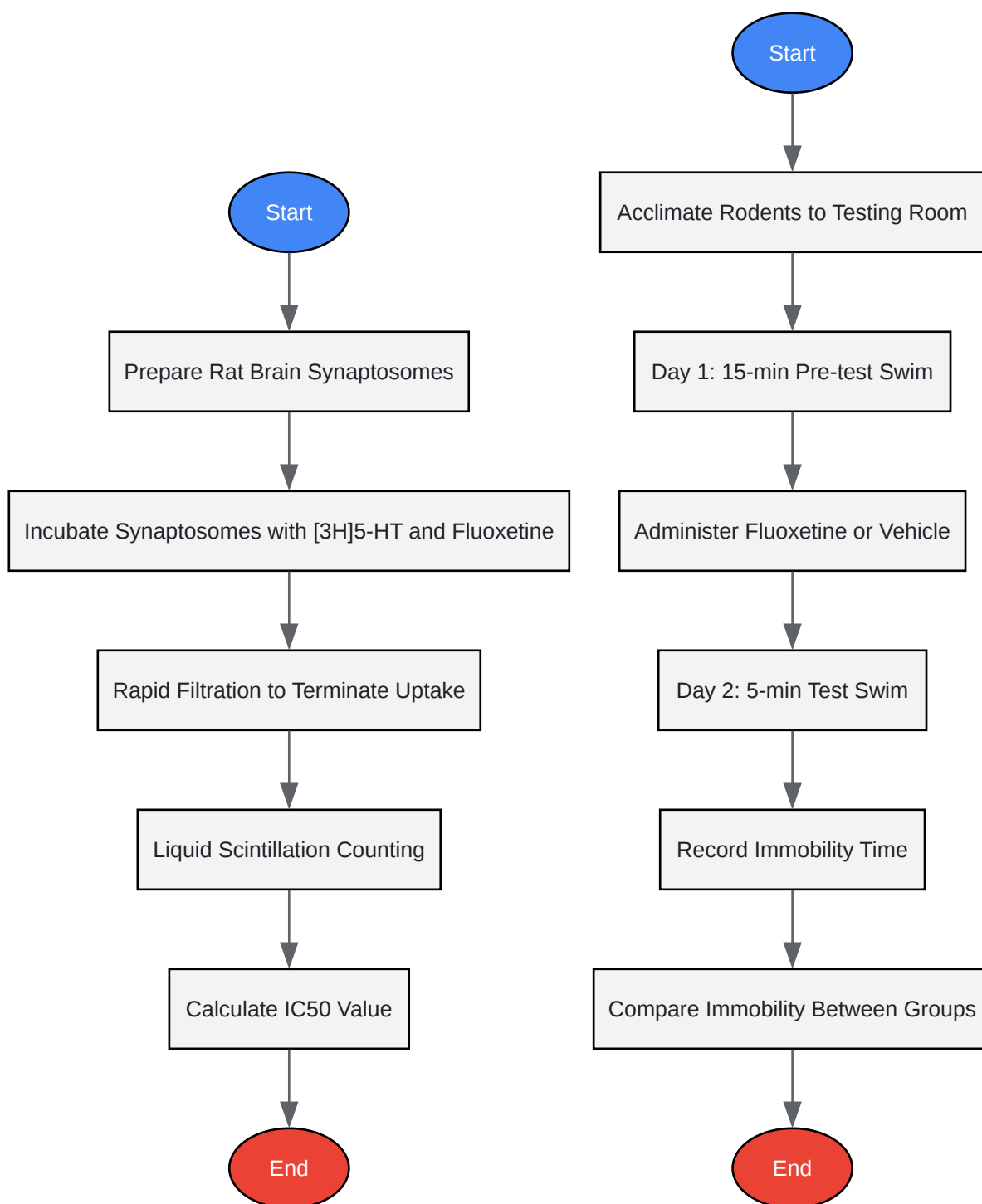
Table 3: Pharmacological Profile of Fluoxetine

Parameter	Description
Mechanism of Action	Selective Serotonin Reuptake Inhibitor (SSRI)[2][3][9]
Primary Metabolite	Norfluoxetine (also an SSRI)[3][9]
Protein Binding	Approximately 94.5%[2][5]
Half-life	Fluoxetine: 1-6 days; Norfluoxetine: 4-16 days[2][5]
Metabolism	Primarily hepatic via CYP2D6 to the active metabolite norfluoxetine.[6][2]

Signaling Pathways

The therapeutic effects of fluoxetine are believed to be mediated through a complex cascade of downstream signaling events initiated by the inhibition of the serotonin transporter (SERT). Chronic administration of fluoxetine leads to adaptations in the serotonergic system, including the downregulation of presynaptic 5-HT1A autoreceptors.[3] Furthermore, fluoxetine has been shown to influence neuroplasticity by enhancing brain-derived neurotrophic factor (BDNF) signaling.[10][11] Some studies also suggest the involvement of the MAPK-ERK signaling pathway.[12]





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